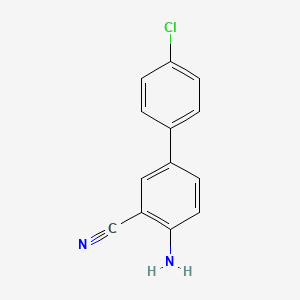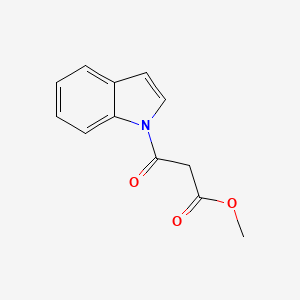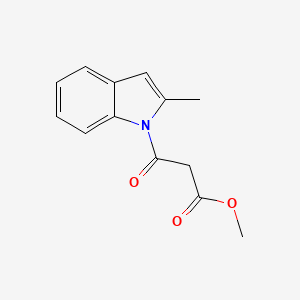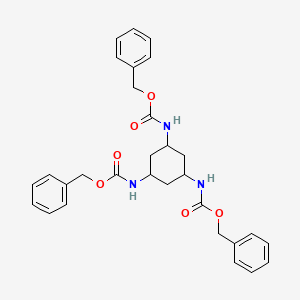
cis,cis-1,3,5-Tri(Cbz-amino)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis,cis-1,3,5-Tri(Cbz-amino)cyclohexane: is an organic compound with the molecular formula C30H33N3O6 and a molecular weight of 531.6 g/mol . This compound is characterized by the presence of three carbobenzoxy (Cbz) protected amino groups attached to a cyclohexane ring in a cis,cis-1,3,5 configuration. It is primarily used in research and development, particularly in the field of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis,cis-1,3,5-Tri(Cbz-amino)cyclohexane typically involves the protection of the amino groups on a cyclohexane ring. One common method is the Curtius rearrangement starting from cyclohexanetricarboxylic acid, which is then converted into the tris carbamate of cyclohexane . This intermediate is subsequently treated with benzyl chloroformate (Cbz-Cl) to yield the final product .
Industrial Production Methods: The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: cis,cis-1,3,5-Tri(Cbz-amino)cyclohexane undergoes various chemical reactions, including:
Hydrolysis: The Cbz protecting groups can be removed under acidic or basic conditions to yield the free amine groups.
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are used under mild to moderate conditions.
Major Products Formed:
Hydrolysis: The major product is cis,cis-1,3,5-triaminocyclohexane.
Substitution Reactions: The products depend on the electrophile used, resulting in various substituted cyclohexane derivatives.
Scientific Research Applications
cis,cis-1,3,5-Tri(Cbz-amino)cyclohexane has several applications in scientific research:
Mechanism of Action
The mechanism of action of cis,cis-1,3,5-Tri(Cbz-amino)cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The Cbz-protected amino groups can be selectively deprotected to reveal reactive amine groups, which can then form covalent or non-covalent interactions with target molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
cis,cis-1,3,5-Triaminocyclohexane: This compound lacks the Cbz protecting groups and is more reactive due to the presence of free amine groups.
Tris(aminomethyl)ethane: Another tripodal ligand with similar coordination properties but different structural features.
Uniqueness: cis,cis-1,3,5-Tri(Cbz-amino)cyclohexane is unique due to its Cbz-protected amino groups, which provide stability and allow for selective deprotection. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in research .
Properties
IUPAC Name |
benzyl N-[3,5-bis(phenylmethoxycarbonylamino)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O6/c34-28(37-19-22-10-4-1-5-11-22)31-25-16-26(32-29(35)38-20-23-12-6-2-7-13-23)18-27(17-25)33-30(36)39-21-24-14-8-3-9-15-24/h1-15,25-27H,16-21H2,(H,31,34)(H,32,35)(H,33,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSJPWVJKMIOJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Methylamino)-N-(6-(trifluoromethoxy)benzo[D]thiazol-2-YL)acetamide hydrochloride](/img/structure/B8035802.png)
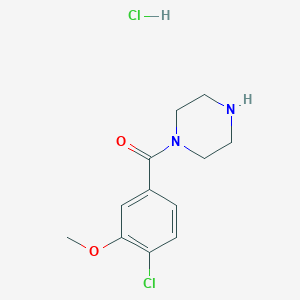

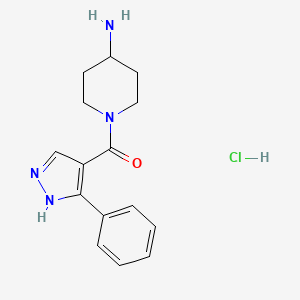
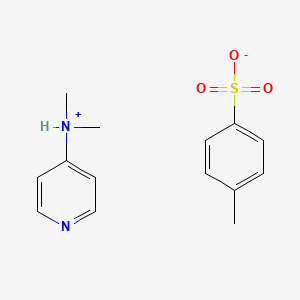
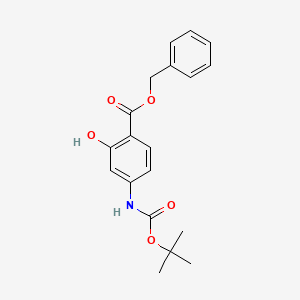
![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8035837.png)
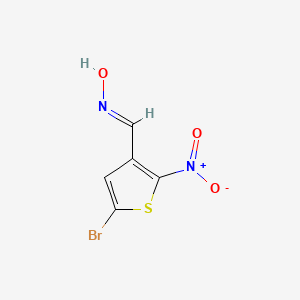
![(2S)-3-[2,6-dimethyl-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B8035859.png)
![Diethyl 2-benzyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]propanedioate](/img/structure/B8035864.png)
![2-(4'-Methyl-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B8035867.png)
